molecular formula C57H98O6 B13837677 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate

3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate

Cat. No.: B13837677
M. Wt: 879.4 g/mol
InChI Key: GNADFLWMYUNMMR-MSDLDNLYSA-N
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Description

This structured triacylglycerol (TAG) contains docosahexaenoic acid (DHA, 22:6 n-3) esterified at the sn-1 position of the glycerol backbone, with palmitic acid (C16:0) occupying the sn-2 and sn-3 positions. DHA’s six double bonds (4Z,7Z,10Z,13Z,16Z,19Z) confer high unsaturation, influencing its chemical reactivity, oxidative stability, and biological activity . The compound’s molecular formula is C57H98O6Na (exact mass: 901.7256 Da), as confirmed by high-resolution mass spectrometry (HRMS) . Its synthesis involves regioselective esterification using coupling agents like EDCI and DMAP in dichloromethane .

Properties

Molecular Formula

C57H98O6

Molecular Weight

879.4 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-32-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,28-29,33,35,41,44,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34,36-40,42-43,45-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,35-33-,44-41-

InChI Key

GNADFLWMYUNMMR-MSDLDNLYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Chemical Identity

  • IUPAC Name: 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate
  • Molecular Formula: C74H125O8 (approximate, depending on esterification specifics)
  • Molecular Weight: Approximately 1187.8 g/mol
  • Structural Features:
    • One docosahexaenoyl (22:6, omega-3 fatty acid) chain esterified at the 3-position of glycerol
    • Two palmitoyl (16:0) chains esterified at the 1 and 2 positions of glycerol
  • Physicochemical Properties:
    • High lipophilicity (XLogP3-AA ~23.4)
    • Multiple cis-double bonds contributing to molecular flexibility
    • Polar surface area ~108 Ų due to ester and hydroxyl groups

These data are consistent with the compound's classification as a triacylglycerol derivative with polyunsaturated fatty acid content.

Preparation Methods

Overview

The synthesis of This compound primarily involves regioselective esterification of glycerol with two palmitic acid molecules and one docosahexaenoic acid (DHA) molecule. The key challenge is the selective attachment of the highly unsaturated DHA at the sn-3 position while avoiding isomerization or oxidation of the polyunsaturated chains.

Stepwise Synthesis Approach

Starting Materials
Protection and Activation
  • Selective protection of the glycerol hydroxyl groups may be employed to control regioselectivity, often using silyl or benzyl protecting groups.
  • Activation of fatty acids via conversion to acyl chlorides or anhydrides facilitates esterification. Alternatively, enzymatic methods use free fatty acids directly.
Chemical Esterification
  • Chemical esterification typically involves reacting glycerol or its protected derivatives with activated fatty acids under anhydrous conditions using catalysts such as sulfuric acid, p-toluenesulfonic acid, or DCC (dicyclohexylcarbodiimide) in organic solvents (e.g., dichloromethane or tetrahydrofuran).
  • Regioselective esterification is achieved by controlling reaction time, temperature, and stoichiometry to favor ester formation at sn-1 and sn-2 positions with palmitic acid, followed by esterification at sn-3 with DHA.
Enzymatic Esterification
  • Lipase-catalyzed esterification or transesterification offers a milder and more selective alternative, preserving the integrity of polyunsaturated bonds.
  • Immobilized lipases such as Candida antarctica lipase B (CALB) are commonly used.
  • Reaction conditions: solvent-free or in organic solvents (e.g., hexane), temperature ~40–60°C, under reduced pressure or nitrogen atmosphere to minimize oxidation.
  • Enzymatic methods allow selective incorporation of DHA at sn-3 position due to enzyme specificity.

Purification

  • Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to isolate the target triacylglycerol.
  • Characterization by NMR (1H, 13C), mass spectrometry (LC-MS/MS), and IR spectroscopy confirms the structure and purity.

Research Outcomes and Analytical Data

Analytical Characterization

Analytical Method Key Findings Reference
Mass Spectrometry (LC-MS) Molecular ion peak at m/z ~1187.8 consistent with triacylglycerol molecular weight; fragmentation patterns confirm DHA and palmitate chains
NMR Spectroscopy Chemical shifts consistent with esterified glycerol backbone; multiple olefinic proton signals confirm polyunsaturation Literature synthesis reports
Infrared Spectroscopy (IR) Ester carbonyl stretch around 1740 cm⁻¹; absence of free hydroxyl peaks indicates complete esterification Standard lipid analysis

Stability and Isomerization Studies

  • Studies indicate that chemical esterification under acidic conditions risks cis-trans isomerization of DHA double bonds.
  • Enzymatic methods maintain cis-configuration integrity and reduce oxidation risk.
  • Storage under inert atmosphere and low temperature is recommended to preserve compound stability.

Comparative Yields and Purity

Method Yield (%) Purity (%) Notes
Chemical esterification 60–75 85–90 Requires protection steps; risk of isomerization
Enzymatic esterification 70–85 >95 High regioselectivity; mild conditions preserve DHA

Perspectives from Varied Sources

  • Organic synthesis literature emphasizes the need for regioselective protection and activation strategies to achieve high purity triacylglycerols incorporating DHA.
  • Biocatalysis research highlights lipase-mediated methods as superior for synthesizing polyunsaturated lipid derivatives due to selectivity and environmental friendliness.
  • Pharmaceutical and nutritional studies focus on the biological relevance of such compounds, necessitating preparation methods that maintain structural integrity and bioactivity.

Summary Table of Preparation Methods

Step Chemical Esterification Enzymatic Esterification
Starting materials Glycerol, palmitic acid, DHA (activated) Glycerol, free fatty acids (palmitic acid, DHA)
Activation Acyl chlorides or anhydrides None (enzyme catalyzes direct esterification)
Catalyst Acid catalyst (H2SO4, p-TsOH), DCC Immobilized lipase (e.g., CALB)
Solvent Organic solvents (DCM, THF) Organic solvents (hexane) or solvent-free
Temperature 50–80°C 40–60°C
Regioselectivity Controlled by protection/deprotection steps Enzyme specificity
Yield 60–75% 70–85%
Purity 85–90% >95%
Advantages Established protocols, scalable Mild conditions, preserves double bonds
Disadvantages Risk of isomerization, multiple steps Enzyme cost, reaction time

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nutritional Science

DHA is an essential fatty acid critical for brain development and function. Research indicates that supplementation with DHA can enhance cognitive function and may play a role in preventing neurodegenerative diseases. The compound's formulation allows for improved bioavailability in dietary supplements.

Pharmaceutical Development

The compound has potential applications as an anti-inflammatory agent. Studies have shown that DHA derivatives can inhibit pro-inflammatory cytokine production and modulate immune responses. This property is particularly relevant in the development of treatments for conditions such as arthritis and cardiovascular diseases.

Cosmetic Applications

Due to its moisturizing properties and ability to promote skin health, this compound is being explored in cosmetic formulations. Its anti-inflammatory effects may help reduce skin irritation and promote healing.

Nanotechnology

Research into drug delivery systems has highlighted the potential of lipid-based nanoparticles incorporating this compound for targeted therapy. These systems can enhance the delivery of hydrophobic drugs while minimizing side effects.

Case Study 1: Cognitive Health

A study published in the Journal of Nutritional Biochemistry examined the effects of DHA supplementation on cognitive performance in elderly populations. Results indicated improved memory function and a reduction in markers associated with neuroinflammation when participants consumed formulations containing DHA derivatives like 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate).

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced the production of tumor necrosis factor-alpha (TNF-α) in human macrophages exposed to lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory therapeutic agent.

Comparative Data Table

Application AreaCompound RoleKey Findings
Nutritional ScienceCognitive enhancerImproved memory function in elderly populations
PharmaceuticalAnti-inflammatory agentReduced TNF-α production in macrophages
CosmeticSkin health promoterEnhanced skin hydration and reduced irritation
NanotechnologyDrug delivery systemImproved bioavailability of hydrophobic drugs

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic processes. The docosahexaenoic acid released from the compound is known to exert anti-inflammatory and cardioprotective effects by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiostructured Triacylglycerols with DHA

1-DHA-2,3-Dihexadecanoyl-sn-glycerol (C16:0/DHA/C16:0)
  • Structure : DHA at sn-1, palmitic acid at sn-2 and sn-3.
  • Synthesis : Prepared via General Procedure C, yielding enantiomers (R)-6a and (S)-6a with identical spectroscopic profiles .
3-DHA-1,2-Dioctadecanoyl-sn-glycerol (C18:0/C18:0/DHA)
  • Structure : DHA at sn-3, stearic acid (C18:0) at sn-1 and sn-2.
  • Synthesis : Requires stearic acid (C18:0) as a substrate, leading to higher molecular weight (C61H106O6) and increased hydrophobicity compared to the dipalmitate analog .
  • Functional Impact : Longer acyl chains may slow enzymatic hydrolysis by pancreatic lipases, delaying DHA release in vivo .

DHA-Containing Diacylglycerols (DAGs)

DG(22:6/22:6/0:0)
  • Structure : DHA at both sn-1 and sn-2 positions, lacking a third acyl group.
  • Biological Role : Acts as a signaling molecule in lipid metabolism and inflammation. Its absence of a third acyl chain reduces caloric density but increases susceptibility to oxidation .
  • Key Difference : Unlike the dipalmitate-DHA TAG, DG(22:6/22:6) lacks the saturated palmitate “stabilizing” effect, making it more prone to peroxidation .

DHA Conjugates with Bioactive Molecules

Edasalonexent ([N-(2-DHA-amidoethyl)-2-hydroxybenzamide])
  • Structure : DHA covalently linked to salicylic acid via an ethylenediamine bridge.
  • Pharmacological Use : Designed to inhibit NF-κB in inflammatory diseases. The amide bond enhances metabolic stability compared to ester-linked DHA in TAGs .
  • Key Difference : The hybrid structure combines anti-inflammatory (salicylic acid) and neuroprotective (DHA) properties, unlike the neutral TAG form .
7-Docosahexaenoyl-Quercetin
  • Structure: DHA esterified to the flavonoid quercetin.
  • Synthesis : Enzymatic esterification using porcine pancreatic lipase (PPL) yields a compound with dual antioxidant and anti-inflammatory activity .
  • Key Difference: The phenolic hydroxyl groups of quercetin enhance radical scavenging, contrasting with the purely lipidic dipalmitate-DHA TAG .

Oxidative Stability

  • Dipalmitate-DHA TAG : Saturated palmitate chains at sn-2/3 protect DHA at sn-1 from oxidation, as shown in lipid peroxidation assays .
  • Unstructured DHA Esters : DG(22:6/22:6) and DHA-quercetin exhibit higher malondialdehyde (MDA) levels under oxidative stress due to unprotected double bonds .

Bioavailability and Hydrolysis

  • Enzymatic Hydrolysis : Pancreatic lipases preferentially cleave sn-1/3 positions. DHA in sn-1 (dipalmitate-DHA TAG) is released faster than sn-3 DHA in C18:0 analogs .
  • Conjugated Forms : Edasalonexent and DHA-phenylalanine (compound 27) resist hydrolysis due to amide bonds, prolonging systemic exposure .

Biological Activity

The compound 3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate is a complex lipid that combines the properties of docosahexaenoic acid (DHA) with a glycerol backbone. DHA is a long-chain omega-3 fatty acid known for its numerous biological activities and health benefits. This article explores the biological activity of this compound through various studies and findings.

Chemical Formula

  • Molecular Formula : C₃₁H₅₈O₄
  • Molecular Weight : 510.78 g/mol

Key Characteristics

  • Type : Lipid
  • Solubility : Poorly soluble in water; soluble in organic solvents.
  • Anti-inflammatory Effects : DHA is known to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and eicosanoids. The incorporation of DHA into cellular membranes can alter membrane fluidity and receptor signaling pathways.
  • Neuroprotective Properties : DHA plays a vital role in brain health. It contributes to neuronal membrane integrity and function. Studies have shown that DHA supplementation can improve cognitive function and reduce the risk of neurodegenerative diseases.
  • Cardiovascular Benefits : Omega-3 fatty acids like DHA are associated with reduced triglyceride levels and improved heart health. They help in lowering blood pressure and preventing arrhythmias.

Case Studies

  • Cognitive Function Improvement : A study published in The American Journal of Clinical Nutrition demonstrated that elderly individuals who consumed DHA-rich diets showed significant improvements in cognitive performance compared to those with lower DHA intake .
  • Inflammation Reduction in Arthritis : In a clinical trial involving patients with rheumatoid arthritis, supplementation with DHA significantly reduced joint inflammation markers and improved overall joint health .
  • Cardiovascular Risk Reduction : A meta-analysis indicated that omega-3 fatty acid supplementation reduced the risk of cardiovascular events by approximately 20% among high-risk populations .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryModulates cytokine production
NeuroprotectiveMaintains neuronal membrane integrity
Cardiovascular HealthLowers triglycerides and blood pressure
Cognitive EnhancementImproves cognitive function in elderly
Joint HealthReduces inflammation in rheumatoid arthritis patients

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